

Application Note: Analytical Characterization of N,N-Diethanol amine-PEG4-Boc

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Compound of Interest

Compound Name: *N,N-Diethanol amine-PEG4-Boc*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical characterization of **N,N-Diethanol amine-PEG4-Boc**, a heterobifunctional PEG-based linker. Due to its structure, featuring a Boc-protected amine and two terminal hydroxyl groups, this compound is valuable in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs)[1]. Ensuring the identity, purity, and stability of this reagent is critical for reproducible results in drug development and research. This note details standardized protocols for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).

Compound Information

N,N-Diethanol amine-PEG4-Boc is a branched PEG derivative that incorporates a tert-Butoxycarbonyl (Boc) protected amine for controlled, sequential conjugation. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous and organic media, a crucial property for bioconjugation strategies[2]. The two terminal hydroxyl groups offer additional sites for derivatization[3].

Table 1: Compound Properties

Property	Value	Source
Full Chemical Name	tert-butyl (2-(bis(2-hydroxyethyl)amino)ethyl)carbamate	N/A
Common Name	N,N-Diethanol amine-PEG4-Boc	[1]
Molecular Formula	C ₁₉ H ₃₉ NO ₈	[4]
Molecular Weight	409.51 g/mol	[1][4]
CAS Number	2279944-66-8	[4]
Purity (Typical)	≥95%	[2]
Appearance	Colorless to Light Yellow Liquid/Oil	

Analytical Methods & Protocols

A multi-faceted analytical approach is required for comprehensive characterization. NMR spectroscopy confirms the chemical structure, LC-MS verifies the mass and provides purity information, and HPLC is the gold standard for quantitative purity assessment[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure of **N,N-Diethanol amine-PEG4-Boc**. ¹H NMR provides information on the proton environment, while ¹³C NMR confirms the carbon backbone.

Experimental Protocol: ¹H NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**

- Pulse Program: Standard single pulse (zg30).
- Number of Scans: 16-32.
- Relaxation Delay (d1): 1.0 second.
- Temperature: 298 K (25 °C).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all peaks and assign them to the corresponding protons.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.10	br s	1H	-NH- (Boc)
~3.65	t	4H	-N(CH ₂ CH ₂ OH) ₂
~3.60 - 3.50	m	16H	PEG chain (-OCH ₂ CH ₂ O-)
~3.25	q	2H	-CH ₂ -NH(Boc)
~2.65	t	4H	-N(CH ₂ CH ₂ OH) ₂
~2.55	t	2H	-N-CH ₂ -CH ₂ -NH(Boc)
1.44	s	9H	-C(CH ₃) ₃ (Boc)

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry, making it ideal for confirming molecular weight and assessing purity by identifying impurities^{[7][8]}.

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10-20 µg/mL.
- Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
- LC Conditions:
 - Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 5% B.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100 - 1000.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.

Table 3: Expected LC-MS Data

Analyte	Expected [M+H] ⁺ (m/z)	Observed [M+Na] ⁺ (m/z)
N,N-Diethanol amine-PEG4-Boc	410.51	432.49
Note: The sodium adduct [M+Na] ⁺ is commonly observed for PEGylated compounds.		

HPLC for Purity Determination

Reverse-Phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the purity of the compound[5][7]. While the target compound lacks a strong chromophore, detection at low wavelengths (~210 nm) is effective for this analysis.

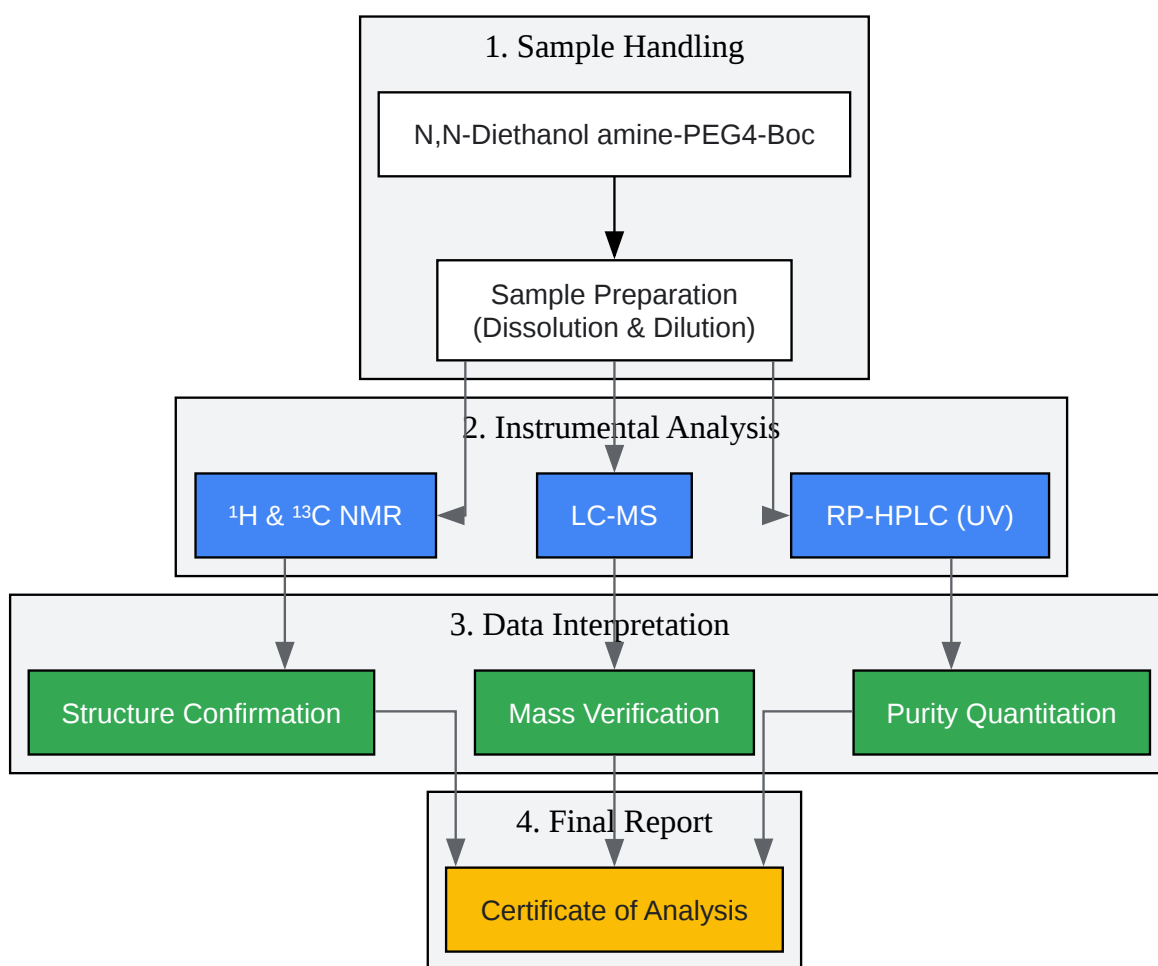
Experimental Protocol: HPLC

- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm[7].
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
 - Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min[7].
 - Column Temperature: 30 °C[5].

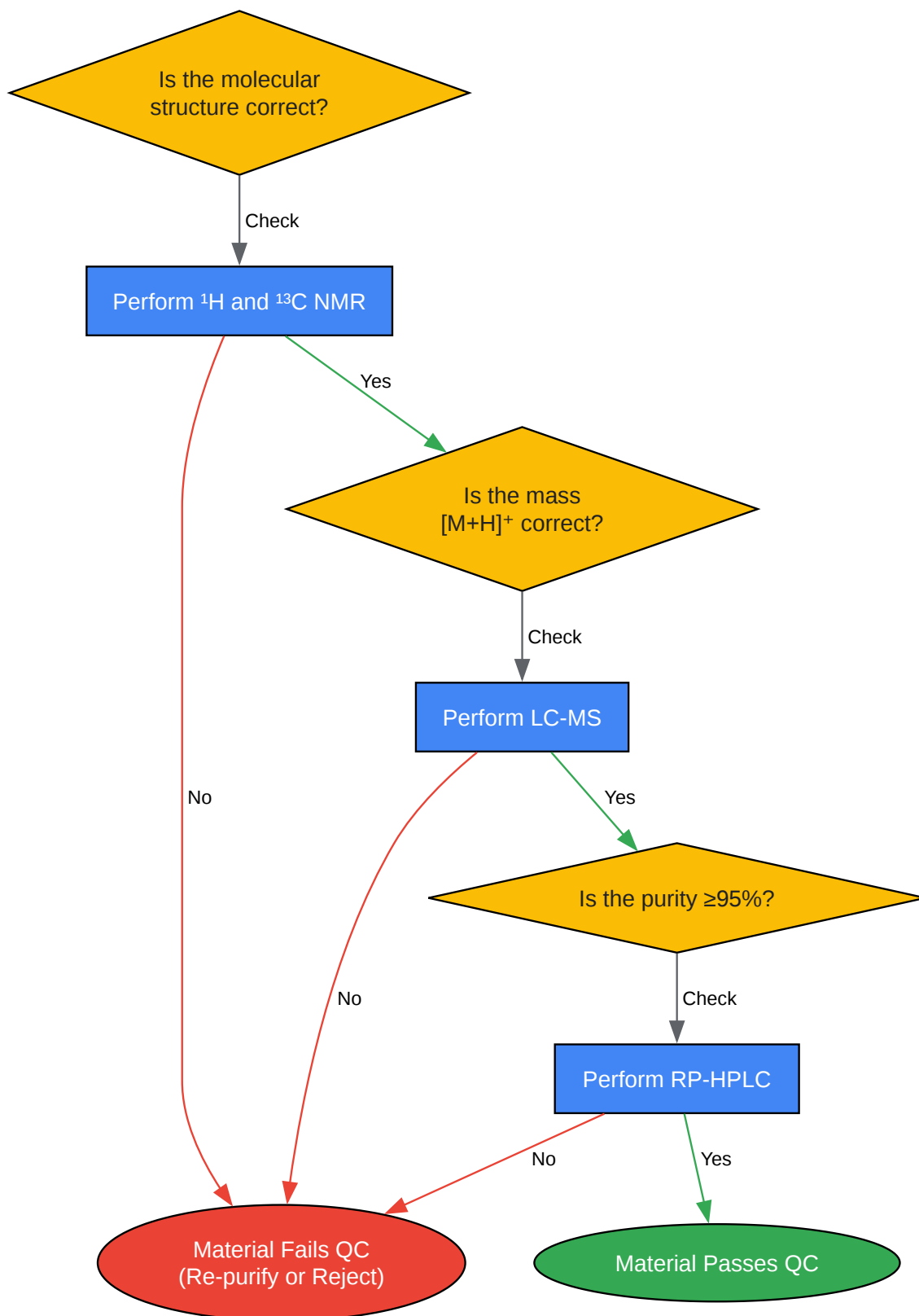
- Detection: UV at 210 nm[7].
- Injection Volume: 10 µL.
- Data Analysis: Integrate the peak area of all detected peaks. Calculate purity using the formula: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Workflow and Data Visualization

The following diagrams illustrate the logical flow of the analytical characterization process.



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Caption: Analytical workflow for the characterization of **N,N-Diethanol amine-PEG4-Boc**.[Click to download full resolution via product page](#)

Caption: Decision pathway for quality control (QC) testing of the title compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N,N-Diethanol amine-PEG4-Boc [myskinrecipes.com]
- 3. N,N-diethanol amine-PEG4-tert-butyl ester, CAS 2279944-66-8 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
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